molecular formula C17H21N5O3 B6954203 N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide

Cat. No.: B6954203
M. Wt: 343.4 g/mol
InChI Key: KGNNVVHYVFLQJW-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide is a complex organic compound that features a nitrophenyl group, a pyrazole ring, and a piperidine moiety

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12(17(23)19-14-5-2-6-15(10-14)22(24)25)21-9-3-4-13(11-21)16-7-8-18-20-16/h2,5-8,10,12-13H,3-4,9,11H2,1H3,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNVVHYVFLQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2CCCC(C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety, and finally, the attachment of the nitrophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar pyrazole structure but has different substituents, leading to distinct properties and applications.

    1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives: These compounds also contain pyrazole rings and are used in various biological studies.

Uniqueness

N-(3-nitrophenyl)-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

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